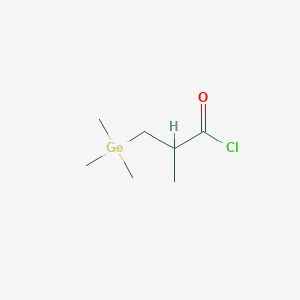
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide is a chemical compound known for its unique structure and properties It is a derivative of benzene-1,3-dicarboxamide, where the amide groups are substituted with 12-hydroxyoctadecyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 12-hydroxyoctadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Activation of Benzene-1,3-Dicarboxylic Acid: The carboxylic acid groups are activated using reagents such as thionyl chloride or carbodiimides.
Amidation Reaction: The activated benzene-1,3-dicarboxylic acid is then reacted with 12-hydroxyoctadecylamine in the presence of a base, such as triethylamine, to form the amide bonds.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and efficient production.
Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while substitution reactions can produce ethers or esters.
Scientific Research Applications
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Industry: Used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide involves its interaction with molecular targets such as proteins and lipids. The hydroxyl and amide groups can form hydrogen bonds and other interactions, influencing the compound’s behavior in biological systems. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane properties and dynamics.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(12-hydroxyoctadecyl)isophthalamide: Similar structure but with different substitution patterns on the benzene ring.
N,N’-Bis(12-hydroxyoctadecyl)terephthalamide: Another isomer with the amide groups in different positions.
Uniqueness
N~1~,N~3~-Bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide is unique due to its specific substitution pattern, which influences its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
128534-85-0 |
|---|---|
Molecular Formula |
C44H80N2O4 |
Molecular Weight |
701.1 g/mol |
IUPAC Name |
1-N,3-N-bis(12-hydroxyoctadecyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H80N2O4/c1-3-5-7-23-32-41(47)34-25-19-15-11-9-13-17-21-27-36-45-43(49)39-30-29-31-40(38-39)44(50)46-37-28-22-18-14-10-12-16-20-26-35-42(48)33-24-8-6-4-2/h29-31,38,41-42,47-48H,3-28,32-37H2,1-2H3,(H,45,49)(H,46,50) |
InChI Key |
QNDJPQXWHHQUJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCCCCCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


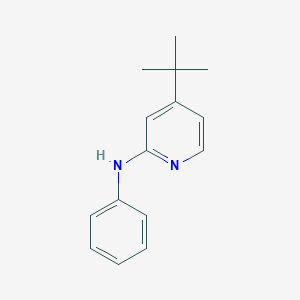
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)

![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

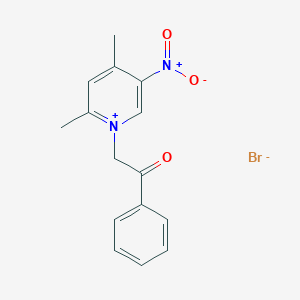
![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)


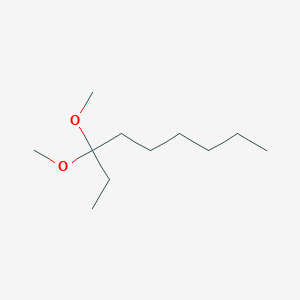
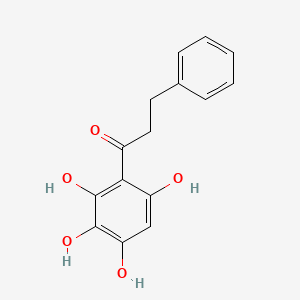
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)
